N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide
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Overview
Description
N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a tert-butyl group, a chlorophenyl group, and a cyano group, along with a methoxybenzenecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with 4-methoxybenzenecarboxylic acid under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-carboxybenzenecarboxamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structural features, such as the cyano and methoxy groups, play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares the benzenecarboxamide moiety but differs in the halogen substitution and overall structure.
4,4’-Dichlorobenzophenone: Contains chlorophenyl groups but lacks the pyrazole and cyano functionalities.
Uniqueness
N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide is unique due to its combination of a pyrazole ring with diverse substituents, which imparts distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications across various scientific disciplines .
Properties
IUPAC Name |
N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-22(2,3)27-20(25-21(28)15-7-11-17(29-4)12-8-15)18(13-24)19(26-27)14-5-9-16(23)10-6-14/h5-12H,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHVJOQLPIWLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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